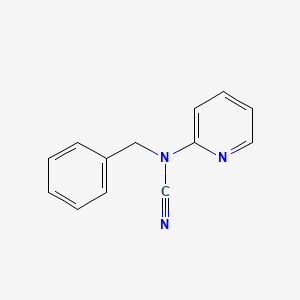

Benzyl(pyridin-2-yl)cyanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl(pyridin-2-yl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-11-16(13-8-4-5-9-15-13)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPMZMUTHQUPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C#N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of Benzyl Pyridin 2 Yl Cyanamide

Reactions at the Cyanamide (B42294) Functional Group

The cyanamide moiety, characterized by a nitrogen atom attached to a cyano group (-N-C≡N), is a versatile functional group. Its reactivity is dominated by the electrophilic nature of the nitrile carbon and the nucleophilicity of the amino nitrogen, allowing for a range of transformations.

The polarized carbon-nitrogen triple bond of the cyanamide group is susceptible to attack by nucleophiles. This reactivity is analogous to that of other nitriles and carbonyl compounds. chemistrysteps.comopenstax.org

Amidation and Heterocyclization: The reaction of cyanamides with binucleophiles such as diamines and amino alcohols serves as a powerful tool for the synthesis of various heterocyclic systems. While specific studies on Benzyl(pyridin-2-yl)cyanamide are not detailed, the reactivity of the closely related N-(pyridin-2-yl)cyanamide provides significant insight. It reacts with nucleophiles like morpholine, ethylenediamine, and o-phenylenediamine to yield carboximidamides, imidazolidines, and benzazoles, respectively. researchgate.net Similarly, treatment with hydrazides can lead to the formation of 1,2,4-triazoles. researchgate.net These transformations underscore the utility of the cyano group as an electrophilic partner in cyclization reactions.

Hydration: Nitriles can be hydrolyzed under acidic or basic aqueous conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. openstax.org This process involves the nucleophilic addition of water across the carbon-nitrogen triple bond. The initial product is an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide cleaves the C-N bond to afford the carboxylic acid and ammonia.

The table below summarizes representative nucleophilic addition reactions based on the reactivity of related cyanamides.

| Nucleophile | Reagent(s) | Product Type | Ref |

| Amines (e.g., Morpholine) | - | Carboximidamide | researchgate.net |

| Diamines (e.g., Ethylenediamine) | - | Imidazolidine | researchgate.net |

| Hydrazides | DMF, 90 °C | 1,2,4-Triazole | researchgate.net |

| Water | H+ or OH-, H2O | Amide, Carboxylic Acid | chemistrysteps.comopenstax.org |

The nitrile component of the cyanamide functional group can participate as a π-system in cycloaddition reactions, providing access to five- and six-membered heterocyclic rings. nih.gov

[2+2+2] Cycloaddition: This reaction typically involves the transition-metal-catalyzed cyclotrimerization of alkynes or the co-cyclization of diynes with a nitrile. The use of cyanamides as the nitrile component in such reactions leads to the formation of highly substituted 2-aminopyridines. This method is an atom-economical way to construct complex pyridine (B92270) scaffolds from simpler precursors.

[3+2] Cycloaddition: Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions. nih.gov For instance, their reaction with organic azides yields 5-aminotetrazole derivatives. This transformation involves the 1,3-dipolar character of the azide (B81097) adding across the carbon-nitrogen triple bond of the cyanamide. Similarly, nitrile imines, generated in situ from hydrazonoyl chlorides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with cyanamides to produce five-membered heterocycles. bibliotekanauki.pl

| Reaction Type | Reactant Partner | Resulting Heterocycle | Ref |

| [2+2+2] Cycloaddition | Diynes (metal-catalyzed) | 2-Aminopyridine (B139424) derivative | nih.gov |

| [3+2] Cycloaddition | Organic Azides | 5-Aminotetrazole derivative | nih.gov |

| [3+2] Cycloaddition | Nitrile Imines | Five-membered N-heterocycle | bibliotekanauki.pl |

While transformations typically occur at the cyano group, the cleavage of the N-CN single bond represents another important, albeit less common, reactivity pathway. nih.gov This bond possesses partial double-bond character, making its cleavage challenging. nih.govacs.org

N-CN bond cleavage can be achieved under both metal-catalyzed and metal-free conditions. nih.gov For example, transition-metal complexes can insert into the N-CN bond, facilitating subsequent functionalization. acs.org Metal-free approaches often employ Lewis acids to activate the cyanamide. B(C₆F₅)₃ has been shown to promote the intramolecular aminocyanation of alkenes by activating N-sulfonyl cyanamides, leading to a formal cleavage of the N-CN bond and the formation of indolines and tetrahydroquinolines. nih.govresearchgate.net These reactions involve the vicinal addition of the sulfonamide and nitrile groups across the double bond. nih.gov The cleavage of the N-CN bond can provide access to electrophilic cyanating agents or be utilized in amino-transfer reactions. nih.gov

Transformations at the Benzylic Carbon Center

The benzylic position in this compound is a key site for reactivity due to the stability of benzylic radicals, carbocations, and carbanions, which are stabilized by resonance with the adjacent phenyl ring. masterorganicchemistry.comlibretexts.org

The acidity of the benzylic protons allows for deprotonation to form a stabilized carbanion, which can then react with various electrophiles.

α-Alkylation: The α-alkylation of benzyl (B1604629) nitriles can be achieved using alcohols as alkylating agents under transition-metal catalysis, following a "borrowing hydrogen" mechanism. researchgate.net This process involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the nitrile-stabilized carbanion, and subsequent transfer hydrogenation of the resulting vinyl nitrile. researchgate.net A patent describes the synthesis of a related compound, 2-pyridyl benzyl cyanide, via the deprotonation of benzyl cyanide with sodium amide followed by reaction with 2-chloropyridine (B119429), highlighting the nucleophilicity of the benzylic carbanion. google.com It is important to note that for the parent N-(pyridin-2-yl)cyanamide, alkylation with phenacyl bromide occurs at the nitrogen atom of the pyridine ring rather than the cyanamide nitrogen. researchgate.net This suggests a competitive reactivity between the pyridine nitrogen and the benzylic carbon in this compound.

Halogenation: The benzylic position is readily halogenated under free-radical conditions. A common method is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator. The reaction proceeds via a radical chain mechanism where the relatively weak benzylic C-H bond is homolytically cleaved to form a resonance-stabilized benzyl radical, which then reacts with bromine. masterorganicchemistry.com

| Reaction | Reagent(s) | Product | Mechanism | Ref |

| α-Alkylation | Alcohols, Metal Catalyst | α-Alkylated product | Borrowing Hydrogen | researchgate.net |

| α-Arylation | 2-Chloropyridine, NaNH₂ | 2-pyridyl benzyl cyanide | Nucleophilic Substitution | google.com |

| Bromination | N-Bromosuccinimide (NBS), Initiator | α-Bromo product | Free Radical | masterorganicchemistry.com |

Oxidative Manipulations: The benzylic C-H bond is susceptible to oxidation by a variety of strong oxidizing agents. libretexts.org Reagents such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon all the way to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org If the benzylic position is secondary, as in this compound, oxidation with milder reagents or under controlled conditions can yield a ketone. A variety of catalytic systems, often employing transition metals and oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen, have been developed for this transformation. nih.gov For instance, the oxidative debenzylation of N-benzyl amides can be achieved using a bromo radical generated from an alkali metal bromide and an oxidant like Oxone. acs.org This process involves hydrogen atom abstraction from the benzylic position to form a benzyl radical, which is then oxidized to an iminium cation and hydrolyzed. acs.org Furthermore, a copper-catalyzed aerobic oxidative amidation of 2-(pyridin-2-yl)acetonitrile proceeds through an initial sp³ C-H bond oxygenation at the benzylic position to form an intermediate benzoyl cyanide. rsc.org

Reductive Manipulations: The primary reductive transformations for a molecule like this compound involve the reduction of the nitrile group. Catalytic hydrogenation is a common method for reducing nitriles to primary amines. chemistrysteps.com For benzyl cyanide, selective hydrogenation to 2-phenylethylamine can be achieved using a Pd/Al₂O₃ catalyst, although over-reduction and the formation of secondary amines can be competing pathways. rsc.orgsemanticscholar.orgresearchgate.net Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective for converting nitriles to primary amines. chemistrysteps.comopenstax.org The reaction proceeds by successive nucleophilic additions of hydride to the nitrile carbon. openstax.org Other reagents, like diisopropylaminoborane catalyzed by LiBH₄, have also been shown to reduce a wide variety of aromatic and aliphatic nitriles, including notoriously difficult-to-reduce benzyl cyanides, in excellent yields. nih.govacs.org

Reactivity of the Pyridyl Moiety

The pyridine ring in this compound is a key determinant of its chemical behavior. As an electron-deficient aromatic system, its reactivity differs significantly from that of benzene (B151609), particularly in aromatic substitution reactions. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, especially at positions ortho and para to the nitrogen.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electronegative nitrogen atom, which reduces the ring's electron density. youtube.com Such reactions, when they do occur, typically require harsh conditions and proceed to give the meta-substituted product. youtube.com In the context of this compound, any electrophilic attack would be strongly disfavored at the ortho and para positions (C2, C4, C6) and would preferentially occur at the C3 and C5 positions. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) ion. This further deactivates the ring, making reactions like Friedel-Crafts alkylation and acylation exceptionally difficult. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution. The ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov This effect is most pronounced when a good leaving group is present at the C2, C4, or C6 positions. nih.govyoutube.com For a molecule like 2-chloropyridine, nucleophilic attack readily occurs at the C2 position, displacing the chloride. youtube.com While the benzylcyanamide (B15493864) group itself is not a conventional leaving group, the principles of SNAr highlight the electrophilic nature of the C2 and C6 positions of the pyridine ring in this compound, making them susceptible to attack by strong nucleophiles under certain conditions.

| Position Relative to Nitrogen | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Influencing Factors |

|---|---|---|---|

| Ortho (C2, C6) | Strongly Deactivated | Strongly Activated | Strong inductive effect of N; Stabilization of Meisenheimer complex |

| Meta (C3, C5) | Least Deactivated | Deactivated | Positive charge in resonance structures is not located at this position |

| Para (C4) | Strongly Deactivated | Strongly Activated | Stabilization of Meisenheimer complex |

N-Oxidation and Subsequent Functionalization of the Pyridine Nitrogen

A powerful strategy to modulate the reactivity of the pyridine ring is through N-oxidation. The oxidation of the pyridine nitrogen to a pyridine N-oxide significantly alters the electronic properties of the ring. researchgate.net This transformation enhances the ring's reactivity, particularly activating the ortho and para positions for both nucleophilic and electrophilic substitution. researchgate.netrsc.org

The formation of this compound N-oxide would render the C4 and C6 positions more susceptible to attack. For instance, cyanation of pyridine N-oxides is a well-established method for producing cyanopyridines. chem-soc.si The reaction of a substituted pyridine N-oxide with a cyanide source in the presence of an acylating agent can lead to the introduction of a cyano group at the α-position (C2 or C6). chem-soc.si This approach could potentially be used to synthesize further functionalized derivatives of this compound. Following functionalization, the N-oxide can be readily deoxygenated using reducing agents like triphenylphosphine or zinc, thereby restoring the pyridine ring. youtube.com This two-step process of oxidation-functionalization-reduction is a versatile method for overcoming the inherent low reactivity of the pyridine ring towards certain substitutions. researchgate.net

Coordination Behavior with Metal Centers

Substituted cyanamides are versatile ligands in coordination chemistry due to the presence of multiple potential donor sites. nih.gov this compound features several atoms with lone pairs capable of coordinating to metal centers, including the pyridine ring nitrogen, the exocyclic nitrogen of the cyanamide group, and the nitrile nitrogen. nih.gov

The pyridine moiety is a classic N-donor ligand in coordination chemistry. researchgate.net The nitrogen atom readily coordinates to a wide variety of metal ions. In this compound, the pyridine nitrogen is expected to be a primary coordination site. Additionally, the cyanamide group offers further coordination possibilities. It can coordinate in an "end-on" fashion through the nitrile nitrogen or through the exocyclic "amino" nitrogen. nih.gov The specific coordination mode adopted would depend on the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand itself. This multi-dentate character makes this compound a potentially valuable ligand for the construction of complex coordination compounds and metal-organic frameworks.

| Coordination Site | Type of Bonding | Potential Metal Partners | Notes |

|---|---|---|---|

| Pyridine Nitrogen | σ-donor | Transition metals (e.g., Fe, Cu, Zn, Pd), Lanthanides | Most common and predictable coordination site. |

| Nitrile Nitrogen | σ-donor (end-on) | Lewis acidic metals | Coordination via the nitrile is a known mode for cyanamides. nih.gov |

| Exocyclic Nitrogen | σ-donor | Transition metals | Can act as a bridging ligand between two metal centers. |

| Pyridine π-system | π-bonding | Electron-poor metals | Less common, but possible in organometallic complexes. nih.gov |

Intramolecular Cyclization and Ring-Forming Reactions

A significant aspect of the reactivity of this compound involves its participation in intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.netresearchgate.netias.ac.in

Formation of Fused Heterocyclic Systems

The structure of this compound is pre-organized for cyclization reactions that lead to the formation of fused ring systems. Research has shown that pyridin-2-yl cyanamide can be alkylated at the endocyclic nitrogen atom of the pyridine ring. researchgate.net This alkylation activates the molecule for a subsequent intramolecular cyclization.

A key example is the reaction of pyridin-2-yl cyanamide with phenacyl bromide. The initial step is the alkylation of the pyridine nitrogen, followed by an intramolecular cyclization involving the exocyclic nitrogen and the cyano group, which ultimately yields a 2-amino-3-benzoylimidazo[1,2-a]pyridine. researchgate.net This transformation highlights a general and valuable pathway for constructing the imidazo[1,2-a]pyridine scaffold from pyridin-2-yl cyanamide precursors. The cyanamide's nitrile group readily participates in such ring-forming reactions, acting as an electrophilic center for intramolecular nucleophilic attack. researchgate.netnih.gov

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Pyridin-2-yl cyanamide | 1. NaH 2. Phenacyl bromide | 2-Amino-3-benzoylimidazo[1,2-a]pyridine | researchgate.net |

Rearrangement Processes Induced by Electronic and Steric Factors

The outcome of cyclization reactions can be influenced by both electronic and steric factors, which may also induce molecular rearrangements. The benzyl group in this compound can exert steric hindrance that may direct the regioselectivity of certain reactions or favor one cyclization pathway over another. For instance, in reactions involving bulky reagents, the benzyl group might sterically shield the exocyclic nitrogen, potentially altering the reaction's course compared to an unsubstituted N-H analogue.

Electronically, the nature of substituents on the benzyl group could influence the nucleophilicity of the exocyclic nitrogen, thereby affecting the rate and feasibility of intramolecular cyclization. While specific rearrangement processes for this compound are not detailed in the available literature, it is plausible that under thermal or strongly acidic conditions, rearrangements analogous to those seen in other N-aryl cyanamide systems could occur. The interplay between the electronic properties of the pyridine ring and the steric bulk of the benzyl substituent provides a fertile ground for exploring complex, multi-step transformations.

Compound Names

| Systematic Name |

|---|

| This compound |

| Benzene |

| 2-chloropyridine |

| This compound N-oxide |

| triphenylphosphine |

| pyridin-2-yl cyanamide |

| phenacyl bromide |

| 2-amino-3-benzoylimidazo[1,2-a]pyridine |

Theoretical and Computational Studies of Benzyl Pyridin 2 Yl Cyanamide Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. coe.edumdpi.com It is widely applied to study the mechanisms of organic reactions, providing detailed insights into the energies and structures of reactants, transition states, and products. rsc.org For a molecule like Benzyl(pyridin-2-yl)cyanamide, DFT can be employed to explore various potential reaction pathways, such as cycloadditions, nucleophilic additions to the cyano group, or reactions involving the pyridine (B92270) ring. rsc.orgmdpi.com

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.org DFT calculations can be used to locate and optimize the geometry of transition states for potential reactions of this compound. fiveable.me Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. coe.edu

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). sumitomo-chem.co.jp This value is crucial for predicting the rate of a reaction. wikipedia.orgrsc.org Lower energy barriers indicate faster reactions. For instance, in a hypothetical reaction of this compound, DFT could be used to compare the energy barriers of different competing pathways, thereby predicting the most likely reaction to occur.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction

| Reaction Pathway | Transition State (TS) | ΔG‡ (kcal/mol) |

| [2+2] Cycloaddition | TS1 | 25.8 |

| Nucleophilic Attack | TS2 | 18.2 |

| Electrophilic Aromatic Substitution | TS3 | 32.5 |

| Note: This data is hypothetical and serves as an example of typical DFT calculation results for illustrative purposes. |

Many chemical reactions proceed through one or more intermediates, which are local minima on the potential energy surface. sumitomo-chem.co.jppku.edu.cn DFT can be used to determine the structures and relative stabilities of these intermediates. researchgate.net By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. coe.edu This profile provides a comprehensive understanding of the reaction mechanism. For this compound, this could involve identifying zwitterionic or radical intermediates that may form during a reaction.

Illustrative Data Table: Relative Stabilities of Intermediates in a Hypothetical Reaction

| Species | Structure | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Intermediate 1 | Zwitterionic species | +12.3 |

| Intermediate 2 | Radical species | +20.1 |

| Product | Final product | -15.7 |

| Note: This data is hypothetical and serves as an example of typical DFT calculation results for illustrative purposes. |

The distribution of electrons in a molecule plays a crucial role in its reactivity. The benzyl (B1604629) and pyridin-2-yl groups in this compound will have significant electronic effects on the cyanamide (B42294) moiety. DFT can be used to analyze these effects through population analysis (e.g., Mulliken, NBO) and by examining the frontier molecular orbitals (HOMO and LUMO). pku.edu.cn

This analysis can help predict the regioselectivity of reactions, which is the preference for reaction at one site over another. rsc.orgrsc.org For example, in an electrophilic attack on the pyridine ring, DFT calculations could predict whether the attack is more likely to occur at the ortho, meta, or para position relative to the cyanamide substituent.

Illustrative Data Table: NBO Charges and Fukui Indices for this compound

| Atom | NBO Charge | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Pyridine N | -0.54 | 0.12 | 0.05 |

| Cyano C | +0.21 | 0.25 | 0.08 |

| Cyano N | -0.33 | 0.09 | 0.15 |

| Note: This data is hypothetical and serves as an example of typical DFT calculation results for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional conformation can significantly influence its reactivity. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.govacs.org By simulating the motion of atoms and molecules, MD can identify the most stable conformers and the energy barriers between them. rsc.orgnih.gov This information is crucial for understanding how the molecule might orient itself to react with other species. tandfonline.com

MD simulations can also be used in conjunction with quantum mechanics (QM/MM methods) to model reactions in a solvent environment, providing a more realistic picture of the reaction dynamics. nih.gov

Quantum Chemical Descriptors in Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity. mdpi.comnih.govnih.gov These descriptors can be calculated using DFT and provide a quantitative way to compare the reactivity of different molecules. mdpi.com

Some key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. acs.org

Hardness (η) and Softness (S): These concepts from conceptual DFT describe the resistance of a molecule to changes in its electron density.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to act as an electrophile.

By calculating these descriptors for this compound and comparing them to a series of related compounds with known reactivity, it is possible to establish structure-reactivity relationships.

Illustrative Data Table: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 1.5 eV |

| Note: This data is hypothetical and serves as an example of typical DFT calculation results for illustrative purposes. |

Derivatization and Structural Diversification Strategies for Benzyl Pyridin 2 Yl Cyanamide Analogues

Synthetic Routes to Substituted Benzyl(pyridin-2-yl)cyanamide Derivatives

The synthesis of substituted analogues of this compound can be achieved by introducing functional groups at three primary locations: the benzyl (B1604629) ring, the pyridine (B92270) ring, and the cyanamide (B42294) nitrogen atoms. These approaches typically involve either the use of pre-functionalized starting materials or the direct modification of the parent compound.

A straightforward and widely applicable method for introducing substituents onto the benzyl ring is through the N-benzylation of a pyridin-2-yl cyanamide precursor with a substituted benzyl halide. researchgate.net This reaction allows for the incorporation of a wide array of functional groups, including electron-donating and electron-withdrawing groups, at various positions on the phenyl ring. The reaction typically proceeds under mild conditions, often facilitated by a base to deprotonate the precursor. An efficient, catalyst-free synthesis can be conducted using benzyl bromide derivatives under ultrasound irradiation at room temperature, leading to excellent yields. researchgate.net

Table 1: Examples of Substituted Benzyl Bromides for the Synthesis of this compound Analogues This table is generated based on synthetic principles described in the cited literature.

| Substituted Benzyl Bromide | Resulting Substituent on Benzyl Ring |

| 4-Methoxybenzyl bromide | 4-Methoxy |

| 4-Nitrobenzyl bromide | 4-Nitro |

| 4-Chlorobenzyl bromide | 4-Chloro |

| 3-Fluorobenzyl bromide | 3-Fluoro |

| 2,4-Dichlorobenzyl bromide | 2,4-Dichloro |

This method's flexibility is a key advantage, as a large variety of substituted benzyl bromides are commercially available or readily synthesized, providing access to a broad chemical space for derivatization.

Modifying the pyridine ring is another key strategy for structural diversification. While direct functionalization of the pyridine ring in the final compound can be challenging, a more common approach involves using a substituted 2-halopyridine as a starting material in the initial stages of synthesis. google.comnih.gov For instance, the synthesis can commence with a 2-chloropyridine (B119429) derivative bearing substituents such as halogens, nitro groups, or alkyl groups. These pre-installed functional groups are then carried through the synthetic sequence to yield the desired substituted this compound analogue. The direct and regioselective installation of functional groups onto pyridine scaffolds remains a significant challenge, though methods using visible-light photocatalysis are emerging for certain transformations. acs.org

Table 2: Examples of Substituted 2-Chloropyridines for Analogue Synthesis This table is generated based on synthetic principles.

| Substituted 2-Chloropyridine | Resulting Substituent on Pyridine Ring |

| 2-Chloro-5-nitropyridine | 5-Nitro |

| 2,5-Dichloropyridine | 5-Chloro |

| 2-Chloro-4-methylpyridine | 4-Methyl |

| 2-Chloro-6-methoxypyridine | 6-Methoxy |

The cyanamide moiety itself presents opportunities for modification. While the parent compound is a disubstituted cyanamide, further reactions can alter the chemical environment of the nitrogen atoms. The alkylation of monosubstituted aryl- or heteroaryl-cyanamides is a common reaction. researchgate.net For example, studies on the alkylation of pyridin-2-yl cyanamide with phenacyl bromide have shown that the reaction can occur at the endocyclic nitrogen atom of the pyridine ring, leading to a pyridinium (B92312) salt intermediate which subsequently undergoes intramolecular cyclization. researchgate.net This indicates that the pyridine nitrogen is a reactive site for electrophilic attack. The exocyclic sp³-hybridized nitrogen of this compound is nucleophilic and can be protonated or coordinated to metal centers, which in turn modulates the reactivity of the adjacent cyano group. nih.gov

Chemical Transformations to Access Novel Nitrogen-Rich Heterocycles

The cyanamide functional group is a valuable building block in heterocyclic synthesis due to the unique reactivity of its electrophilic nitrile carbon and nucleophilic amino nitrogen. nih.govresearchgate.net This duality allows it to participate in a variety of chemical transformations to construct complex, nitrogen-rich ring systems. researchgate.net

The electrophilic character of the carbon atom in the cyano group makes it susceptible to nucleophilic attack, providing a direct route to several important functional groups.

Guanidines: The reaction of this compound with primary or secondary amines is a classical method for the synthesis of tri- or tetra-substituted guanidines. This addition reaction is typically catalyzed by an acid or proceeds at elevated temperatures. The resulting guanidine (B92328) moiety is a key pharmacophore in many biologically active molecules.

Ureas: Hydrolysis of the cyanamide group, usually under acidic or basic conditions, leads to the formation of the corresponding disubstituted urea, N-benzyl-N-(pyridin-2-yl)urea. This transformation involves the addition of a water molecule across the carbon-nitrogen triple bond.

Amidines: While the direct conversion of a disubstituted cyanamide to an amidine is not typical, amidines can be synthesized from related nitrile precursors. nih.govgoogle.comresearchgate.netsemanticscholar.org For example, the Pinner reaction, involving the treatment of a nitrile with an alcohol in the presence of an acid catalyst, forms an imidate that can be subsequently converted to an amidine by reaction with an amine. researchgate.netsemanticscholar.org

Table 3: Conversion of the Cyanamide Moiety to Other Functional Groups This table is generated based on established chemical transformations of cyanamides.

| Reagent(s) | Resulting Functional Group |

| R¹R²NH (Amine) | Guanidine |

| H₂O / H⁺ or OH⁻ | Urea |

The cyanamide unit can participate in cycloaddition and condensation reactions to form a variety of five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.govresearchgate.net

Imidazoles: A notable transformation is the synthesis of fused imidazole (B134444) systems. The reaction of pyridin-2-yl cyanamide with α-haloketones, such as phenacyl bromide, results in initial alkylation followed by an intramolecular cyclization to yield substituted 2-aminoimidazo[1,2-a]pyridines. researchgate.net This provides a powerful route to a privileged heterocyclic core.

Triazoles and other heterocycles: The nitrile part of the cyanamide can undergo cycloaddition reactions. For instance, [3+2] cycloaddition with nitrile oxides can produce oxadiazol-5-imine derivatives. nih.gov While the direct synthesis of triazoles from disubstituted cyanamides is less common, the cyanamide moiety can be a precursor to other functional groups that are then used in triazole synthesis. scielo.brfrontiersin.orgnih.gov Furthermore, metal-catalyzed [2+2+2] cyclotrimerization of cyanamides can lead to the formation of 1,3,5-triazine (B166579) derivatives. nih.gov

Table 4: Heterocyclic Systems Synthesized from Cyanamide Derivatives This table is based on cyclization reactions reported in the literature.

| Reactant(s) | Resulting Heterocyclic System | Reaction Type |

| α-Haloketone (e.g., phenacyl bromide) | Imidazo[1,2-a]pyridine | Alkylation and Intramolecular Cyclization researchgate.net |

| Nitrile Oxide | Oxadiazol-5-imine | [3+2] Cycloaddition nih.gov |

| Another Cyanamide Molecule (x2) | 1,3,5-Triazine | [2+2+2] Cyclotrimerization nih.gov |

Exploration of this compound as a Ligand in Coordination Chemistry

The unique structural arrangement of this compound, featuring a pyridine ring, a cyanamide moiety, and a benzyl group, presents a compelling case for its exploration as a versatile ligand in coordination chemistry. The presence of multiple potential donor atoms—the pyridine nitrogen and the two nitrogen atoms of the cyanamide group—suggests the possibility of various coordination modes. This section will delve into the theoretical and potential investigation of its chelation behavior with transition metals and its utility in the design of complex supramolecular structures.

Investigation of Chelation Modes with Transition Metals

The this compound ligand possesses both a soft pyridine nitrogen donor and harder nitrogen donors within the cyanamide functional group, allowing for coordination with a range of transition metals. The spatial arrangement of the pyridine nitrogen and the adjacent exocyclic nitrogen of the cyanamide group makes it a prime candidate for acting as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The primary chelation is anticipated to occur through the nitrogen atom of the pyridine ring and the sp2-hybridized nitrogen of the cyanamide group. This mode of coordination is common for ligands containing a 2-pyridyl substituent. The cyanamide's nitrile nitrogen could also be involved in coordination, potentially leading to bridging modes where the ligand links two or more metal centers. The specific coordination mode adopted would likely be influenced by several factors, including the nature of the metal ion, the steric bulk of the benzyl group, and the presence of other coordinating ligands or counter-ions.

Potential Coordination Modes of this compound:

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination occurs solely through the pyridine nitrogen. | Most transition metals |

| Bidentate (Chelating) | The ligand coordinates through the pyridine nitrogen and the adjacent cyanamide nitrogen, forming a five-membered chelate ring. | Ni(II), Cu(II), Pd(II), Pt(II) |

| Bridging | The ligand links two metal centers, potentially through the pyridine nitrogen and the terminal nitrile nitrogen of the cyanamide group. | Ag(I), Cu(I) |

Research into analogous ligands, such as those containing pyridine and amide or imine functionalities, has shown that the formation of stable chelate rings is a significant driving force in their coordination chemistry. For instance, pyridine-2-carboxamide ligands readily form stable complexes with various transition metals through a similar N,N-chelation. It is therefore highly probable that this compound would exhibit similar behavior.

The electronic properties of the metal-ligand bond could be tuned by modifying the substituents on either the pyridine or the benzyl ring. Electron-donating groups would enhance the electron-donating ability of the ligand, leading to stronger metal-ligand bonds, while electron-withdrawing groups would have the opposite effect.

Design of Supramolecular Assemblies Utilizing Coordination Interactions

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a pathway to construct complex and functional architectures. The coordination of this compound to metal centers can serve as a primary organizing principle for the formation of such assemblies. The resulting metal complexes can then self-assemble through weaker interactions like hydrogen bonding, π-π stacking, and van der Waals forces.

Furthermore, if the cyanamide group is not fully involved in coordination, its remaining N-H group (in a tautomeric form or a protonated state) or the lone pair on the nitrile nitrogen could participate in hydrogen bonding with solvent molecules, counter-ions, or other ligands within the supramolecular framework.

Illustrative Examples of Potential Supramolecular Interactions:

| Interaction Type | Participating Moieties | Resulting Structure |

| π-π Stacking | Benzyl-Benzyl, Pyridyl-Pyridyl, Benzyl-Pyridyl | 1D chains, 2D layers |

| Hydrogen Bonding | Cyanamide N-H with counter-ion or solvent | Extended networks |

| Metal-Ligand Coordination | Pyridine-N and Cyanamide-N with metal ions | Discrete complexes, coordination polymers |

The design of these supramolecular assemblies could be guided by the principles of crystal engineering, where the careful selection of metal ions, counter-anions, and crystallization conditions can be used to control the final solid-state structure. For instance, the use of linear metal ions could favor the formation of chain-like structures, while planar metal ions might promote the growth of layered assemblies. The resulting materials could have interesting properties, such as porosity, catalysis, or specific recognition capabilities.

Conclusion and Future Research Perspectives

Synthesis of Novel Analogues with Tunable Reactivity Profiles

The synthesis of novel analogues of Benzyl(pyridin-2-yl)cyanamide with tailored electronic and steric properties represents a promising area for future work. By systematically modifying both the benzyl (B1604629) and pyridine (B92270) rings, researchers could fine-tune the reactivity of the cyanamide (B42294) functional group. For instance, the introduction of electron-donating or electron-withdrawing substituents on the benzyl ring would directly influence the nucleophilicity of the adjacent nitrogen atom. Similarly, modifications to the pyridine ring could modulate its electronic properties and steric hindrance, thereby influencing reaction pathways and rates.

Table 1: Proposed Substituents for Analogue Synthesis and Their Potential Effects

| Position of Substitution | Substituent Type | Potential Effect on Reactivity |

| Benzyl Ring (para-, ortho-) | Electron-Donating (e.g., -OCH₃, -CH₃) | Increased nucleophilicity of the cyanamide nitrogen |

| Benzyl Ring (para-, ortho-) | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreased nucleophilicity of the cyanamide nitrogen |

| Pyridine Ring | Electron-Donating (e.g., -NH₂, -OR) | Altered coordination properties and basicity |

| Pyridine Ring | Electron-Withdrawing (e.g., -Cl, -Br) | Modified electrophilicity of the pyridine ring |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for its strategic application in synthesis. Future research should focus on a combined experimental and computational approach to elucidate the intricate details of its reactivity. Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring would provide valuable empirical data. Concurrently, density functional theory (DFT) and other computational methods can be employed to model transition states, calculate activation energies, and predict reaction outcomes. This synergistic approach would offer a detailed picture of the electronic and steric factors governing the transformations of this scaffold.

Development of Sustainable and Efficient Synthetic Methodologies

Future synthetic efforts should prioritize the development of green and efficient methods for the preparation of this compound and its derivatives. This includes exploring one-pot reactions, utilizing environmentally benign solvents, and developing catalytic systems that minimize waste and energy consumption. For example, exploring mechanochemical synthesis or flow chemistry could offer more sustainable alternatives to traditional batch processes. The use of earth-abundant metal catalysts or even metal-free catalytic systems would also contribute to the development of more sustainable synthetic routes.

Expanding the Scope of Chemical Transformations for this compound Scaffolds

The unique structural features of this compound, namely the cyanamide group and the pyridine moiety, suggest a rich and diverse range of potential chemical transformations. Future research should aim to expand the synthetic utility of this scaffold by exploring its participation in various organic reactions. For instance, the cyanamide group can act as a precursor to guanidines, ureas, and other nitrogen-containing heterocycles. The pyridine ring, on the other hand, can undergo a variety of functionalization reactions, including C-H activation and cross-coupling reactions. Investigating its role in cycloaddition reactions and as a ligand in coordination chemistry could also unveil novel applications.

Table 2: Potential Chemical Transformations for the this compound Scaffold

| Reaction Type | Potential Product Class |

| Addition of Amines | Substituted Guanidines |

| Hydrolysis | Substituted Ureas |

| Cycloaddition Reactions | Heterocyclic Compounds |

| C-H Activation of Pyridine Ring | Functionalized Pyridines |

| Cross-Coupling Reactions | Biaryl Compounds |

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl(pyridin-2-yl)cyanamide in academic research?

A base-mediated strategy using aryl thiourea and halides (e.g., benzyl bromide) is effective. Optimize reaction conditions (e.g., Cu(OH)₂ catalysis) to suppress thioether byproducts and promote disulfane intermediates. Control experiments suggest adjusting base strength and halide reactivity to improve cyanamide yields .

Q. How should researchers handle and store this compound safely in the laboratory?

Follow SDS guidelines: store in sealed containers in dry, ventilated areas. Avoid skin/eye contact using PPE (gloves, goggles) and minimize electrostatic discharge. No stability data is available, so conduct empirical stability tests under varying pH and temperature conditions .

Q. What analytical techniques are suitable for assessing the purity and structure of this compound?

Use GC-MS to monitor reaction intermediates and final products. For biological studies, combine HPLC with biochemical assays (e.g., enzyme activity tests for ALT/AST) to correlate structural integrity with bioactivity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Introduce electron-donating/withdrawing groups on the benzyl or pyridine moieties. For example, halogenation (e.g., 5-chloropent-1-yne) improves cytotoxicity in glioblastoma models, while Cu(II) chelation increases toxicity in molluscicidal assays. Validate modifications via LC50 determinations and enzyme inhibition studies .

Q. What mechanistic insights explain contradictory reactivity patterns in cyanamide synthesis?

Base strength dictates pathways: strong bases favor SN2 reactions (thioether formation), while weaker bases promote disulfane intermediates. Cu(OH)₂ chelates thiols, reducing side reactions. Use kinetic studies and intermediate trapping (e.g., mercaptan detection via GC-MS) to map pathways .

Q. How can researchers reconcile discrepancies between SDS hazard data and regulatory restrictions on cyanamide derivatives?

While SDSs may lack hazard classifications, regulatory bodies (e.g., IFRA) restrict benzyl cyanide derivatives due to safety concerns. Conduct in vitro toxicity screens (e.g., yeast viability assays) and compare results with structural analogs to identify risk factors .

Q. What environmental precautions are critical when disposing of this compound?

Classify it under regulated cyanamide derivatives (e.g., Japan’s Class II chemicals). Use inert adsorbents (dry sand) for spills and incinerate waste in approved facilities. Monitor effluent for nitrogen oxides and cyanide byproducts .

Q. How do in vitro and in vivo models differ in evaluating cyanamide toxicity?

In vitro contact methods (e.g., snail exposure) provide rapid LC50 data but lack metabolic context. In vivo yeast models reveal gene expression effects (e.g., DDI2 promoter induction) and hydratase-dependent toxicity. Cross-validate using protein content assays (e.g., total protein reduction in treated snails) .

Methodological Considerations Table

| Research Objective | Recommended Approach | Key References |

|---|---|---|

| Synthesis Optimization | Base-mediated coupling with Cu(OH)₂ catalysis; GC-MS monitoring | |

| Toxicity Profiling | LC50 determination via contact method; ALT/AST enzyme assays | |

| Environmental Compliance | Adsorbent-based spill cleanup; regulatory database cross-checking | |

| Mechanistic Studies | Kinetic experiments with controlled base strength; intermediate trapping |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.